tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate
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Description
“tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate” is a chemical compound with the CAS Number: 1417556-03-6 . It has a molecular weight of 257.33 . The IUPAC name for this compound is tert-butyl (1- (hydroxymethyl)-2-oxabicyclo [2.2.2]octan-4-yl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H23NO4/c1-11(2,3)18-10(16)14-12-4-6-13(8-15,7-5-12)17-9-12/h15H,4-9H2,1-3H3, (H,14,16) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is stored in a dry room at room temperature . Unfortunately, there is no data available for its boiling point .Scientific Research Applications
Synthesis of Bioactive Molecules
This compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its structure allows for the introduction of additional functional groups, making it a valuable precursor in the development of pharmaceuticals with potential antibacterial and antifungal properties .
Drug Discovery
The tert-butyl group in the compound provides protection for the carbamate during chemical reactions, which is crucial in the multi-step synthesis processes often encountered in drug discovery. This protection strategy is employed to improve yields and simplify purification in the creation of new medicinal compounds .
Material Science
In material science, the compound’s unique bicyclic structure can be utilized to create novel polymers with specific mechanical properties. These polymers could have applications ranging from biodegradable materials to components in electronic devices .
Catalysis
The compound can be used in palladium-catalyzed synthesis reactions. Such catalytic processes are essential for creating complex molecules with high precision and are widely used in organic chemistry and industrial applications .
Synthesis of Natural Product Analogs
Due to its reactive hydroxymethyl group, this compound is an excellent starting point for synthesizing analogs of natural products. These analogs can be used to study biological pathways or as lead compounds in drug development .
Chemical Research
Researchers can use this compound to study reaction mechanisms and kinetics. Its well-defined structure makes it an ideal candidate for computational chemistry studies to predict the behavior of similar compounds in various chemical environments .
Anticancer Research
Compounds derived from tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate may exhibit anticancer properties. The ability to modify its structure allows for the design of molecules that can target specific pathways involved in cancer cell proliferation .
Development of Diagnostic Agents
The compound’s framework can be modified to create diagnostic agents that bind to specific biological targets. These agents can be tagged with radioactive isotopes or fluorescent markers for imaging in medical diagnostics .
properties
IUPAC Name |
tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-11(2,3)18-10(16)14-12-4-6-13(8-15,7-5-12)17-9-12/h15H,4-9H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSMWHBBQKVJPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(CC1)(OC2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate |
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